2-(Dichloromethyl)-1,3-dioxolane

Herbicide Safener Structure-Activity Relationship Thiocarbamate Herbicide

2-(Dichloromethyl)-1,3-dioxolane (CAS 2612-35-3) is a five-membered cyclic acetal belonging to the 1,3-dioxolane class, characterized by a dichloromethyl substituent at the 2-position. This compound exhibits physicochemical properties including a density of 1.393 g/cm³, a boiling point of 189.9°C at 760 mmHg, a flash point of 78.1°C, and a calculated LogP of 1.163.

Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
CAS No. 2612-35-3
Cat. No. B13128916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dichloromethyl)-1,3-dioxolane
CAS2612-35-3
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol
Structural Identifiers
SMILESC1COC(O1)C(Cl)Cl
InChIInChI=1S/C4H6Cl2O2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2
InChIKeySSSGAAOTAXJXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dichloromethyl)-1,3-dioxolane (CAS 2612-35-3) as a Dichloromethylating Reagent and Herbicide Safener Intermediate


2-(Dichloromethyl)-1,3-dioxolane (CAS 2612-35-3) is a five-membered cyclic acetal belonging to the 1,3-dioxolane class, characterized by a dichloromethyl substituent at the 2-position . This compound exhibits physicochemical properties including a density of 1.393 g/cm³, a boiling point of 189.9°C at 760 mmHg, a flash point of 78.1°C, and a calculated LogP of 1.163 . It functions as a chloromethylating agent in organic synthesis and serves as a versatile building block for the construction of functionalized organic compounds, with demonstrated utility in medicinal chemistry and agrochemical development [1]. Its dichloromethyl group confers distinct reactivity and biological properties that differentiate it from non-halogenated and mono-chlorinated analogs, establishing its niche in both synthetic methodology and crop protection chemistry.

Why Generic Substitution Fails: The Critical Role of the Dichloromethyl Group in 2-(Dichloromethyl)-1,3-dioxolane


Substituting 2-(dichloromethyl)-1,3-dioxolane with a closely related analog such as 2-(chloromethyl)-1,3-dioxolane or unsubstituted 1,3-dioxolane is not scientifically equivalent due to fundamental differences in chemical reactivity and biological activity. The dichloromethyl group imparts distinct electronic and steric effects that govern reaction pathways and target interactions. Specifically, the presence of two chlorine atoms at the acetal carbon enhances electrophilicity and alters hydrolysis kinetics compared to mono-chlorinated or non-halogenated counterparts [1]. In the context of herbicide safener applications, structure-activity relationship studies have demonstrated that the efficacy of acetal-based safeners increases with increasing chlorine content, with dichloroacetals exhibiting superior activity relative to monochloro and non-chlorinated analogs [2]. Furthermore, the opposite reactivity order observed for acetals versus acetamides—where dichloroacetals display lower chemical reactivity yet higher safener activity—underscores that the dichloro substitution is not merely incremental but mechanistically transformative [1]. These distinctions render generic substitution inappropriate for applications where the precise chemical behavior or biological performance of the dichloromethyl moiety is required.

Quantitative Differentiation Evidence for 2-(Dichloromethyl)-1,3-dioxolane Relative to Analogous Compounds


Safener Activity Enhancement: Dichloro vs. Monochloro vs. Non-Chlorinated Acetals

In structure-activity relationship studies of acetal compounds as herbicide safeners, the safener activity against thiocarbamate herbicides increases with the number of chlorine substituents at the acetal carbon. Specifically, the activity order is non-chlorinated < monochloro < dichloro [1]. This trend has been established through growth room studies comparing acetals with varying chlorine content [1]. The dichloroacetal structure, as present in 2-(dichloromethyl)-1,3-dioxolane and its 2-methyl derivative (MG-191), provides the highest level of crop protection among the series [1].

Herbicide Safener Structure-Activity Relationship Thiocarbamate Herbicide

Hydrolysis Reactivity Order: Inverted Relationship for Acetal Safeners

The acid-catalyzed hydrolysis rate of chlorinated acetals follows an order opposite to their safener activity: non-chlorinated > monochloro > dichloro [1]. This means that 2-(dichloromethyl)-1,3-dioxolane and its derivatives exhibit the slowest hydrolysis rate (highest chemical stability) among the series, yet demonstrate the highest safener activity [1]. This inverse relationship indicates that the intact dichloroacetal structure may not be the active safener species; instead, it likely undergoes a transformation other than hydrolysis within the plant to yield the bioactive moiety [1].

Hydrolysis Kinetics Acetal Stability Bioactivation

Physicochemical Property Differentiation from Mono-Chloro Analog

2-(Dichloromethyl)-1,3-dioxolane exhibits distinct physicochemical properties compared to its mono-chloro analog, 2-(chloromethyl)-1,3-dioxolane. The dichloro compound has a higher density (1.393 g/cm³ vs. 1.234 g/cm³), a higher boiling point (189.9°C at 760 mmHg vs. 157-158°C), and a higher LogP (1.163 vs. 0.5981) [1]. These differences arise from the increased molecular weight and the enhanced polarizability of the dichloromethyl group. The higher LogP value indicates greater lipophilicity, which can influence membrane permeability, partitioning behavior, and bioavailability in biological systems .

Physicochemical Properties Boiling Point Density LogP

Microwave-Assisted Synthesis Yields for 2-Dichloromethyl-1,3-dioxolane Derivatives

In a study on the microwave-assisted synthesis of 2-dichloromethyl-1,3-dioxolane derivatives, the intermediate 2-substituted-1,3-dioxolanes were obtained in moderate isolated yields ranging from 35.7% to 57.5% under microwave radiation (600W) [1]. The subsequent insertion of dichloromethyl using chloroform and TEBA as a phase transfer catalyst at 0-5°C for 24-28 hours produced the target 2-dichloromethyl-1,3-dioxolane derivatives [1]. While no direct yield comparison for the parent compound is provided, this methodology establishes a benchmark for evaluating synthetic efficiency when comparing alternative routes or catalysts.

Microwave-Assisted Synthesis Synthetic Methodology Yield

Optimal Application Scenarios for 2-(Dichloromethyl)-1,3-dioxolane Based on Quantitative Evidence


Herbicide Safener Development and Crop Protection Formulation

This compound is ideally suited as a core structural component or synthetic precursor for herbicide safeners targeting thiocarbamate herbicides. The dichloroacetal motif has been established to provide maximal safener activity among chlorinated acetals, with efficacy increasing in the order non-chlorinated < monochloro < dichloro [1]. Its application enables the development of formulations that protect crop plants (e.g., maize) from herbicide injury without compromising weed control efficacy. Researchers and formulators should select this compound over mono-chloro or non-halogenated analogs when high safener potency is required [1].

Synthetic Intermediate Requiring Distinct Lipophilicity and Reactivity

Owing to its higher LogP (1.163) and boiling point (189.9°C) relative to mono-chloro analogs, this compound is advantageous in synthetic sequences where increased lipophilicity facilitates phase transfer, membrane passage, or chromatographic separation [1]. The dichloromethyl group serves as an electrophilic handle for nucleophilic substitution reactions, making it a versatile building block for introducing diverse functional groups . Its distinct physicochemical profile supports tailored purification strategies and controlled reaction conditions [1].

Stability-Controlled Release or Pro-Safener Strategy

The slow acid-catalyzed hydrolysis rate of dichloroacetals (dichloro < monochloro < non-chlorinated) [1] makes this compound suitable for applications requiring chemical stability during storage and formulation, with potential for bioactivation in planta. This property is particularly relevant for designing pro-safeners or controlled-release agrochemicals where the intact dichloroacetal serves as a stable precursor that undergoes transformation to an active species upon plant uptake [1].

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